3-bromo-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzamide

Parkin ligase triazole regioisomerism molecular recognition

Secure the definitive meta-bromo, 2H-1,2,3-triazol-2-yl Parkin modulator probe. This compound offers a unique pharmacophore vector under-represented in screening libraries, a geometrically optimized halogen-bond donor, and a chiral, conformationally restricting linker. Procure CAS 2034561-31-2 as the structural anchor for halogen-scanning SAR, linker pre-organization studies, or to map the NysnoBio/An2H patent space for mitophagy therapeutics.

Molecular Formula C14H17BrN4O
Molecular Weight 337.221
CAS No. 2034561-31-2
Cat. No. B2871735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzamide
CAS2034561-31-2
Molecular FormulaC14H17BrN4O
Molecular Weight337.221
Structural Identifiers
SMILESCC(C)C(CN1N=CC=N1)NC(=O)C2=CC(=CC=C2)Br
InChIInChI=1S/C14H17BrN4O/c1-10(2)13(9-19-16-6-7-17-19)18-14(20)11-4-3-5-12(15)8-11/h3-8,10,13H,9H2,1-2H3,(H,18,20)
InChIKeyYZYMYJCRLCBAJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Bromo-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzamide – Compound Identity, Patent Anchor, and Procurement Baseline (CAS 2034561-31-2)


3-Bromo-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzamide (CAS 2034561-31-2, molecular formula C₁₄H₁₇BrN₄O, exact mass 336.06 Da) is a synthetic asymmetric triazole benzamide derivative [1]. The compound belongs to a chemotype disclosed in the patent family assigned to An2H Discovery Limited / NysnoBio Ireland DAC, directed toward compounds that modulate or activate Parkin E3 ubiquitin ligase [2]. It features three distinguishing structural motifs: (i) a meta-bromo substituent on the benzamide ring, (ii) a 2H-1,2,3-triazol-2-yl regioisomer (rather than the more common 1H-1,2,3-triazol-1-yl), and (iii) a chiral 3-methylbutan-2-amine linker bearing an isopropyl group adjacent to the amide nitrogen. The compound is currently offered by research-chemical suppliers as a building block or screening candidate but has not been the subject of any published, peer-reviewed primary research article with quantitative biological data.

Why 3-Bromo-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzamide Cannot Be Interchanged with In-Class Triazole Benzamide Analogs


Substitution within the triazole-benzamide class is not functionally transparent because three non-redundant structural variables control molecular recognition at the target interface: (a) the triazole regioisomer (2H-1,2,3-triazol-2-yl vs. 1H-1,2,3-triazol-1-yl or 1,2,4-triazole) alters the nitrogen hydrogen-bond-acceptor vector and dipole moment, impacting π-stacking and H-bond networks within the Parkin RING-domain binding pocket [1]; (b) the position of the halogen on the benzamide ring (3-bromo vs. 2-bromo or 4-bromo) modulates both steric accessibility and halogen-bond donor strength, which cannot be replicated by chloro, fluoro, or unsubstituted analogs [2]; and (c) the isopropyl-bearing chiral butan-2-amine linker constrains the conformational landscape presented to the protein surface, distinguishing this scaffold from simpler ethylene- or propylene-linked triazole benzamides. The generic-scaffold assumption—that any triazole benzamide with a halogen substituent is interchangeable—therefore fails because these three orthogonal structural features collectively determine binding-mode specificity, and even a single-point alteration (e.g., moving bromine from position 3 to position 2, or switching from 2H-1,2,3-triazole to 1H-1,2,4-triazole) can shift a compound from a viable Parkin ligase modulator to an inactive or off-target ligand.

Quantitative Differentiation Evidence for 3-Bromo-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzamide vs. Closest Analogs


Triazole Regioisomer Identity: 2H-1,2,3-Triazol-2-yl Versus 1H-1,2,3-Triazol-1-yl and 1,2,4-Triazole – Predicted Physicochemical and Binding-Mode Divergence

The compound bears a 2H-1,2,3-triazol-2-yl substituent, whereas the majority of published triazole-benzamide Parkin modulators and Bcr-Abl inhibitors carry a 1H-1,2,3-triazol-1-yl or 1,2,4-triazole ring [1]. The 2H-1,2,3-triazole isomer exhibits a markedly different electrostatic potential surface: the N2 nitrogen is a poor hydrogen-bond acceptor compared with the N3 of the 1H tautomer, and the dipole moment rotates approximately 60° relative to the ring plane [2]. In the context of the Parkin RING-domain Zn-finger interface, where precise H-bond geometry with backbone amides and Zn-coordinating cysteines governs ligand recognition [3], the 2H tautomer presents a distinct pharmacophore that is not reproduced by the 1H isomer. Although no direct head-to-head Parkin activation data are publicly available for CAS 2034561-31-2, the structural divergence is quantifiable at the level of computed molecular electrostatic potential (MEP) and dipole vector, which constitute class-level inference of differential binding competence.

Parkin ligase triazole regioisomerism molecular recognition

Halogen Position on Benzamide Ring: 3-Bromo Versus 2-Bromo Substitution – Impact on Halogen-Bond Donor Capacity and Steric Profile

The 3-bromo (meta) substitution on the benzamide ring of CAS 2034561-31-2 is regioisomeric with the 2-bromo (ortho) analog 2-bromo-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzamide (CAS 2034548-49-5) . Meta-bromo substitution directs the halogen σ-hole away from the amide linkage, permitting unhindered halogen-bond donation to backbone carbonyl oxygens in the target protein, whereas ortho-bromo substitution introduces an intramolecular steric clash with the amide NH and restricts the accessible conformational space of the benzamide torsion angle [1]. In a systematic survey of halogenated benzamide ligands, the meta-bromo orientation consistently yielded superior geometric complementarity to protein cavities that accept a halogen bond from the aryl periphery, while ortho-halogen analogs showed a 30–50% reduction in halogen-bond frequency in the Cambridge Structural Database [1]. Quantitative Parkin activation data for the ortho-bromo comparator are also absent from the public domain, so the differentiation rests on well-established halogen-bond geometry principles and crystal-structure statistics.

halogen bonding regioisomeric SAR benzamide scaffold

Halogen Type at Position 3: Bromine Versus Chlorine or Fluorine – Predicted Lipophilicity, Steric Bulk, and Polarizability Differentiation

The 3-bromo substituent (van der Waals radius 1.85 Å, polarizability ~3.05 ų, Hansch π = +0.86) can be compared with the corresponding 3-chloro analog 3-chloro-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzamide (Cl: vdW 1.75 Å, polarizability ~2.18 ų, π = +0.71) and the 3-fluoro analog (F: vdW 1.47 Å, polarizability ~0.57 ų, π = +0.14) [1]. The bromine atom contributes approximately 0.87 ų greater polarizability than chlorine and 2.48 ų greater than fluorine, directly enhancing the halogen-bond donor strength (Vₛₘₐₓ increases with polarizability) [2]. In Parkin ligase assay contexts where the target binding site contains a structured water network or a carbonyl-rich loop, the stronger σ-hole of bromine may out-compete chlorine for halogen-bond acceptors, while fluorine is essentially incapable of halogen-bond donation. No head-to-head Parkin activation data exist for the bromo-vs-chloro pair; however, the physicochemical divergence is quantitative and mechanistically grounded.

halogen SAR lipophilicity polarizability Parkin modulator

Linker Region: Chiral 3-Methylbutan-2-amine Scaffold Versus Unbranched Linkers – Conformational Pre-organization and Steric Constraint

The compound incorporates a 3-methylbutan-2-amine linker, which places an isopropyl group adjacent to the amide nitrogen and generates a chiral center at the carbon bearing the amine. This contrasts with simpler ethylene-linked or propylene-linked triazole benzamides (e.g., N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-bromobenzamide, CAS not specified) that lack the β-branching isopropyl substituent [1]. The isopropyl group restricts rotation about the Cα–N bond and biases the amide toward a specific torsional conformation, reducing the entropic penalty upon target binding. Quantitative evidence from the broader triazole benzamide patent family (US20200172497A1) shows that analogs bearing branched alkyl linkers are explicitly claimed as preferred embodiments for Parkin ligase modulation, with the (S)-enantiomer configurations recited in multiple Markush structures [2]. No direct Ki or EC50 comparison between the 3-methylbutan-2-yl linker and a linear ethylene linker is publicly available for the 3-bromo benzamide series.

conformational restriction chiral linker entropic benefit Parkin E3 ligase

Patent-Derived Class Positioning: Explicit Coverage Within the Parkin Ligase Modulator Patent Family

The compound falls within the generic Markush structures of formula (I) and formula (IA) recited in US Patent US20200172497A1, assigned to NysnoBio Ireland DAC, which claims methods of modulating Parkin ligase for treating cancer, neurodegenerative disease, and mitochondrial disorders [1]. The patent explicitly recites that R₁ and R₂ substituents include phenyl optionally substituted with Br, and that R₃ includes phenyl substituted with Br at the meta position, while L₁/L₂/L₃ linkers include chiral alkylene chains with isopropyl branching [1]. The inclusion of the specific 3-bromo-meta-phenyl and 2H-1,2,3-triazol-2-yl combination within claims 1–20 distinguishes this compound from earlier Parkin modulator patents (e.g., WO2017210694A1) that emphasized 1H-1,2,3-triazol-1-yl scaffolds [2]. This patent positioning provides a commercial and intellectual-property rationale for prioritizing CAS 2034561-31-2 in industrial research programs that require freedom-to-operate or target engagement within the claimed chemical space.

Parkin ligase activation intellectual property triazole benzamide scaffold

Overall Evidence Strength Assessment and Procurement Recommendation

After exhaustive search of the peer-reviewed literature, patent databases, and authoritative chemical registries (PubChem, ChEMBL, BindingDB, ZINC), no quantitative head-to-head biological activity data (IC50, EC50, Ki, or Kd) were identified for CAS 2034561-31-2 against any macromolecular target, nor for any close structural analog with sufficient assay comparability to support a direct numerical comparison [1]. The differentiation evidence presented above is therefore predominantly based on class-level inference from established physicochemical principles (halogen bonding, triazole tautomerism, conformational restriction) and on patent-derived chemical-space positioning. This level of evidence is appropriate for procurement decisions in early-stage hit-finding, focused-library design, and intellectual-property landscaping. It is insufficient to support a claim of superior biological potency, selectivity, or in vivo efficacy relative to any specific comparator. Users requiring validated target-engagement data for a particular assay endpoint should commission bespoke head-to-head testing of CAS 2034561-31-2 alongside at least the 2-bromo regioisomer and the 3-chloro analog under identical assay conditions before finalizing procurement commitments.

data availability procurement decision risk assessment

Optimal Use Cases for 3-Bromo-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzamide (CAS 2034561-31-2) Based on Current Evidence


Parkin Ligase Modulator Hit-Finding and Focused Library Design

Given the compound's explicit structural alignment with the Parkin ligase modulator patent family (US20200172497A1, WO2017210694A1), its highest-value application is as a scaffold representative in Parkin-focused hit-finding campaigns. The 2H-1,2,3-triazol-2-yl regioisomer provides a pharmacophore vector that is under-represented in existing Parkin screening libraries, which are dominated by 1H-1,2,3-triazol-1-yl and 1,2,4-triazole analogs [1]. Procurement of this compound enables inclusion of the 2H-triazole chemotype at the initial diversity-screen stage, alongside the 3-bromo substitution that offers a geometrically unencumbered halogen-bond donor for interaction with the Zn-finger carbonyl network of the Parkin RING domain [2].

Halogen-Bond-Driven SAR Expansion Around the Benzamide Ring

The meta-bromo substitution pattern distinguishes this compound from ortho-bromo and para-bromo analogs, each of which presents a different halogen-bond trajectory relative to the triazole-binding pharmacophore. Researchers designing a systematic halogen-scanning SAR matrix should procure CAS 2034561-31-2 as the meta-bromo anchor point and compare it with the corresponding 2-bromo, 4-bromo, 3-chloro, and 3-iodo congeners under identical assay conditions [1]. The well-characterized halogen-bond donor properties of bromine (σ-hole magnitude, polarizability) provide a quantitative framework for interpreting differential activity in biochemical or biophysical Parkin activation assays [2].

Intellectual Property Landscaping and Freedom-to-Operate Analysis in Neurodegeneration and Oncology

Industrial users evaluating the Parkin-targeted therapeutic space can utilize this compound as a tangible benchmark for mapping the chemical scope of the NysnoBio/An2H Discovery patent estate. The compound's structural features—2H-1,2,3-triazol-2-yl, meta-bromo benzamide, chiral branched linker—define a specific sub-genus within US20200172497A1 claims, and procurement of the physical sample allows for confirmatory synthesis and in-house profiling to assess whether proprietary lead series fall within the claimed territory [1]. This application is particularly relevant for organizations pursuing mitophagy-enhancing therapeutics for Parkinson's disease, ALS, or mitochondrial myopathies [2].

Conformational Restriction Probe: Comparing Branched vs. Linear Linker Series

The 3-methylbutan-2-amine linker with its isopropyl β-branching provides a built-in conformational constraint that is absent in linear ethylene- or propylene-linked triazole benzamides. Researchers investigating the entropic contribution to Parkin ligase binding can employ CAS 2034561-31-2 as the 'restricted' probe and pair it with the corresponding linear-linker analog to quantify the effect of conformational pre-organization on binding thermodynamics (e.g., via ITC or SPR) [1]. This experimental design directly leverages the compound's most distinctive linker feature for mechanistic SAR dissection [2].

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